molecular formula C20H14Cl2N2O2 B12453342 2-benzamido-N-(2,5-dichlorophenyl)benzamide

2-benzamido-N-(2,5-dichlorophenyl)benzamide

Cat. No.: B12453342
M. Wt: 385.2 g/mol
InChI Key: PLRRHLFUXZHAPS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(2,5-dichlorophenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF). The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the direct condensation of carboxylic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with a Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation. This method offers advantages such as high yields, low reaction times, and eco-friendly processes .

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(2,5-dichlorophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

2-benzamido-N-(2,5-dichlorophenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent for various medical conditions, including cancer and inflammatory diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-benzamido-N-(2,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-benzamido-N-(2,5-dichlorophenyl)benzamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both benzamido and dichlorophenyl groups may confer distinct properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C20H14Cl2N2O2

Molecular Weight

385.2 g/mol

IUPAC Name

2-benzamido-N-(2,5-dichlorophenyl)benzamide

InChI

InChI=1S/C20H14Cl2N2O2/c21-14-10-11-16(22)18(12-14)24-20(26)15-8-4-5-9-17(15)23-19(25)13-6-2-1-3-7-13/h1-12H,(H,23,25)(H,24,26)

InChI Key

PLRRHLFUXZHAPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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